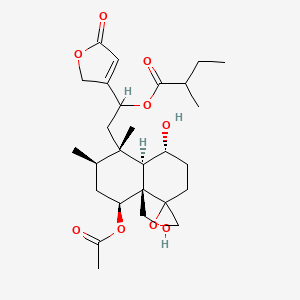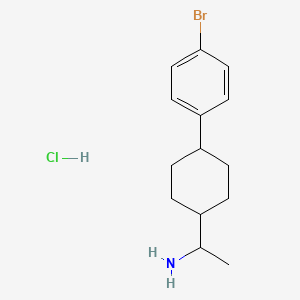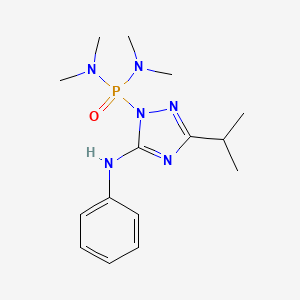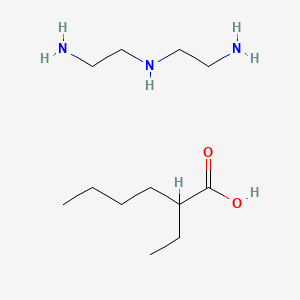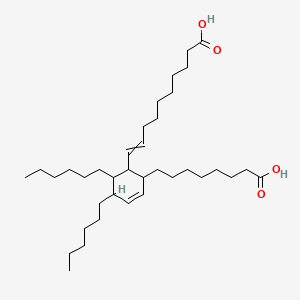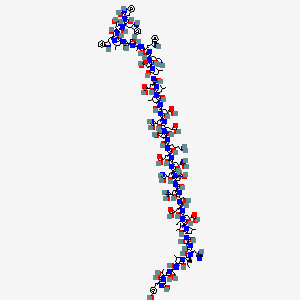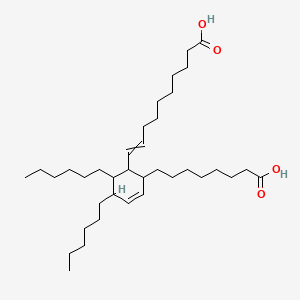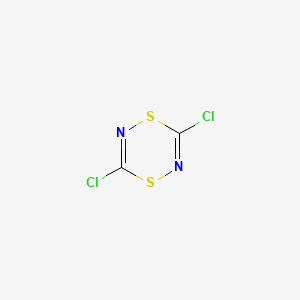
3,6-Dichloro-1,4,2,5-dithiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-1,4,2,5-dithiadiazine is a chemical compound with the molecular formula C2Cl2N2S2. It is known for its unique structure, which includes two chlorine atoms and two sulfur atoms within a diazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dichloro-1,4,2,5-dithiadiazine can be synthesized through a multi-step reaction process. One common method involves the reaction of guanidine hydrochloride with dimethylformamide (DMF) in the presence of a chlorinating agent . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-1,4,2,5-dithiadiazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted dithiadiazines .
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-1,4,2,5-dithiadiazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-1,4,2,5-dithiadiazine involves its ability to interact with various molecular targets. The compound can form reactive intermediates that participate in electron transfer reactions. These intermediates can then interact with biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine: Similar in structure but with different reactivity and applications.
4,5-Dichloro-1,2,3-dithiazolium chloride:
Uniqueness
3,6-Dichloro-1,4,2,5-dithiadiazine is unique due to its specific arrangement of chlorine and sulfur atoms within the diazine ring.
Eigenschaften
CAS-Nummer |
89305-16-8 |
|---|---|
Molekularformel |
C2Cl2N2S2 |
Molekulargewicht |
187.1 g/mol |
IUPAC-Name |
3,6-dichloro-1,4,2,5-dithiadiazine |
InChI |
InChI=1S/C2Cl2N2S2/c3-1-5-8-2(4)6-7-1 |
InChI-Schlüssel |
UPWGGKDJWQDYSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NSC(=NS1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


